Dimesitylborinic acid
Overview
Description
Dimesitylborinic acid, with the chemical formula [(CH₃)₃C₆H₂]₂BOH, is a boronic acid derivative. It is characterized by the presence of two mesityl groups (2,4,6-trimethylphenyl) attached to a boron atom, which is further bonded to a hydroxyl group. This compound is known for its stability and unique reactivity, making it a valuable reagent in various chemical processes.
Mechanism of Action
Target of Action
Dimesitylborinic acid is a boronic acid derivative with a unique structure
Mode of Action
The mode of action of this compound involves its interaction with its targets. The boron atom in this compound can form reversible covalent bonds with its targets, which can lead to changes in the target’s function . The exact nature of these changes would depend on the specific target and the context of the interaction.
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the reactivity of this compound, as boronic acids are known to undergo pH-dependent transformations . Other factors, such as temperature and the presence of other molecules, could also potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimesitylborinic acid can be synthesized through the reaction of mesitylmagnesium bromide with boron trichloride, followed by hydrolysis. The reaction typically proceeds as follows:
- Preparation of mesitylmagnesium bromide by reacting mesityl bromide with magnesium in anhydrous ether.
- Reaction of mesitylmagnesium bromide with boron trichloride to form dimesitylboron dichloride.
- Hydrolysis of dimesitylboron dichloride to yield this compound.
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dimesitylborinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimesitylboronic acid.
Reduction: Reduction reactions can convert it into dimesitylborane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Dimesitylboronic acid.
Reduction: Dimesitylborane.
Substitution: Various substituted dimesitylborinic derivatives depending on the reagents used.
Scientific Research Applications
Dimesitylborinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: It serves as a precursor for boron-containing compounds used in biological studies.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is employed in the development of advanced materials and catalysts for various industrial processes.
Comparison with Similar Compounds
Dimesitylborane: Similar in structure but lacks the hydroxyl group.
Dimesitylboronic acid: An oxidized form of dimesitylborinic acid.
Dimesitylboron dichloride: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its combination of stability and reactivity. The presence of mesityl groups provides steric hindrance, protecting the boron center and making the compound less prone to unwanted side reactions. This stability, coupled with its ability to undergo various chemical transformations, makes it a versatile reagent in both academic and industrial research.
Properties
IUPAC Name |
bis(2,4,6-trimethylphenyl)borinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BO/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10,20H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYVTANMHIUXBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408354 | |
Record name | Dimesitylborinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20631-84-9 | |
Record name | Dimesitylborinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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